molecular formula C11H18O2 B12646965 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one CAS No. 93840-81-4

3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one

Cat. No.: B12646965
CAS No.: 93840-81-4
M. Wt: 182.26 g/mol
InChI Key: GMYXUTYETGXPOS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.259 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one typically involves the reaction of cyclohexanone with appropriate reagents to form the spiro structure. One common method involves the use of a Grignard reagent, followed by cyclization to form the spiro compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups at positions 3 and 6 can affect its steric and electronic characteristics, making it distinct from other spiro compounds .

Properties

CAS No.

93840-81-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,6-dimethyl-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H18O2/c1-8-7-11(13-10(8)12)6-4-3-5-9(11)2/h8-9H,3-7H2,1-2H3

InChI Key

GMYXUTYETGXPOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(C(=O)O2)C

Origin of Product

United States

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